molecular formula C17H13FN4O3 B2426315 3-allyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941226-03-5

3-allyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2426315
CAS RN: 941226-03-5
M. Wt: 340.314
InChI Key: MGIWCTUTSPJCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyl-7-(4-fluorophenyl)-1-methyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C17H13FN4O3 . It is used in various scientific research and exhibits intriguing properties that make it valuable for studying biological processes, drug development, and material science.


Molecular Structure Analysis

The molecular structure of this compound includes an oxazolo[2,3-f]purine-2,4(1H,3H)-dione core, which is substituted with an allyl group, a 4-fluorophenyl group, and a methyl group .


Physical And Chemical Properties Analysis

The average mass of this compound is 340.309 Da and the monoisotopic mass is 340.097168 Da .

Scientific Research Applications

Antidepressant and Anxiolytic Potential

A study by Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, which are structurally related to 3-allyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. These compounds showed potential as antidepressant and anxiolytic agents in preliminary pharmacological studies, particularly in forced swim tests in mice. Molecular modeling suggests these compounds could lead to new treatments for depression and anxiety (Zagórska et al., 2016).

Anticancer Activity

Sucharitha et al. (2021) evaluated novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives, which are structurally related, for their in vitro anti-proliferative activity against various human cancer cell lines. Certain derivatives showed strong activity, comparable to the standard drug doxorubicin. This highlights the potential of these compounds in cancer treatment (Sucharitha et al., 2021).

Antiviral Activity

Kini et al. (1991) synthesized sugar-modified nucleoside derivatives of the purine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione, which are related to the compound . These compounds showed antiviral activity against Semliki Forest virus, indicating potential applications in treating viral infections (Kini et al., 1991).

Immunotherapeutic Agents

Nagahara et al. (1990) explored thiazolo[4,5-d]pyrimidine nucleosides as potential immunotherapeutic agents. These compounds, similar in structure to 3-allyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, showed significant immune activity, particularly in enhancing natural killer cell cytotoxicity and providing protection against viruses (Nagahara et al., 1990).

properties

IUPAC Name

7-(4-fluorophenyl)-4-methyl-2-prop-2-enylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3/c1-3-8-21-15(23)13-14(20(2)17(21)24)19-16-22(13)9-12(25-16)10-4-6-11(18)7-5-10/h3-7,9H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIWCTUTSPJCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3C=C(OC3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 17483664

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